3-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}thieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
The compound 3-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}thieno[2,3-d]pyrimidin-4(3H)-one is a complex organic molecule that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a chlorophenyl group, a hydroxypiperidinyl moiety, and a thienopyrimidinone core makes this compound particularly interesting for medicinal chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}thieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps:
Formation of the Thienopyrimidinone Core: This can be achieved by cyclization reactions involving appropriate thieno and pyrimidine precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with a suitable nucleophile.
Attachment of the Hydroxypiperidinyl Moiety: This can be done through reductive amination or other coupling reactions involving piperidine derivatives.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalysis: Using metal catalysts to improve reaction rates and selectivity.
Purification Techniques: Such as crystallization, distillation, or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone under appropriate conditions.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The chlorophenyl group can undergo various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used in the synthesis of more complex molecules.
Catalysis: As ligands in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitors of enzymes involved in disease pathways.
Receptor Binding: Studied for their binding affinity to various biological receptors.
Medicine
Drug Development: Investigated for potential therapeutic effects in treating diseases like cancer, inflammation, and neurological disorders.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use as agrochemicals.
Mechanism of Action
The mechanism of action of 3-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets:
Enzyme Inhibition: It may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidines: Compounds with similar core structures but different substituents.
Piperidinyl Derivatives: Compounds with piperidine rings and various functional groups.
Uniqueness
Structural Complexity: The combination of a thienopyrimidinone core with a chlorophenyl and hydroxypiperidinyl moiety is unique.
Biological Activity: Its specific biological activities and potential therapeutic applications distinguish it from other similar compounds.
3-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}thieno[2,3-d]pyrimidin-4(3H)-one , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
The compound 3-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}thieno[2,3-d]pyrimidin-4(3H)-one is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H19ClN2O3S, with a molecular weight of approximately 364.87 g/mol. The structure features a thieno[2,3-d]pyrimidinone core, which is known for its diverse biological activities.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of antimicrobial , anti-inflammatory , and anticancer effects.
Antimicrobial Activity
Studies have shown that derivatives of thieno[2,3-d]pyrimidine possess significant antimicrobial properties. For instance, compounds with similar structures have demonstrated efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli.
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Thieno derivative | S. aureus | 32 µg/mL |
Thieno derivative | E. coli | 16 µg/mL |
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory properties through various in vitro assays. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Anticancer Activity
In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines, such as HeLa and MCF-7. The mechanism appears to involve the activation of caspase pathways and the modulation of cell cycle regulators.
The biological activity of this compound is primarily attributed to its ability to interact with specific targets within cells:
- Enzyme Inhibition : The compound may act as an inhibitor of certain kinases involved in cell proliferation.
- Receptor Modulation : It may also influence G-protein coupled receptors (GPCRs), which play critical roles in cellular signaling pathways.
Case Studies
-
Study on Antimicrobial Efficacy :
A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of thieno derivatives against resistant bacterial strains. The results showed that the compound exhibited potent activity with lower MIC values compared to standard antibiotics . -
Anti-inflammatory Effects :
In a controlled laboratory setting, researchers assessed the anti-inflammatory effects using LPS-stimulated macrophages. The compound significantly reduced cytokine levels, suggesting potential therapeutic applications in inflammatory diseases . -
Cancer Cell Line Studies :
A study focused on the apoptotic effects of this compound on breast cancer cells revealed that it effectively induced cell death through mitochondrial pathways, highlighting its potential as an anticancer agent .
Properties
Molecular Formula |
C19H18ClN3O3S |
---|---|
Molecular Weight |
403.9 g/mol |
IUPAC Name |
3-[2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl]thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H18ClN3O3S/c20-14-3-1-13(2-4-14)19(26)6-8-22(9-7-19)16(24)11-23-12-21-17-15(18(23)25)5-10-27-17/h1-5,10,12,26H,6-9,11H2 |
InChI Key |
WAXLAKDEJQCSHT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)CN3C=NC4=C(C3=O)C=CS4 |
Origin of Product |
United States |
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